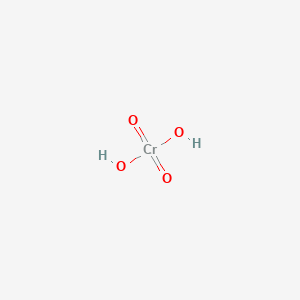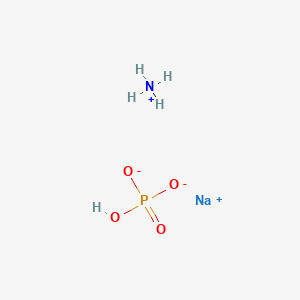
Alumanylidyneborane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alumanylidyneborane, also known as aluminum diboride, is an inorganic compound composed of aluminum and boron. It has a molecular formula of AlB and is known for its high melting point and hardness. This compound is commonly used in high-temperature ceramics and materials that are resistant to wear .
Aplicaciones Científicas De Investigación
Alumanylidyneborane has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other boron-containing compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique properties.
Medicine: Explored for its potential in cancer treatment as a boron neutron capture therapy agent.
Industry: Utilized in the production of high-temperature ceramics, wear-resistant materials, and nuclear shielding materials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Alumanylidyneborane can be synthesized by reacting aluminum metal with boron at high temperatures. One common method involves using an electric arc furnace to combine amorphous boron and aluminum powder. Another method involves heating aluminum metal powder and amorphous boron in a tube furnace at 910°C for 12 hours .
Industrial Production Methods: In industrial settings, this compound is often produced by reacting aluminum metal with boron trioxide (B2O3). This method involves heating the reactants to high temperatures to facilitate the formation of the compound .
Análisis De Reacciones Químicas
Types of Reactions: Alumanylidyneborane undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form aluminum oxide and boron oxide.
Reduction: Can be reduced by hydrogen to form aluminum and boron.
Substitution: Reacts with halogens to form aluminum halides and boron halides.
Common Reagents and Conditions:
Oxidation: Requires oxygen or air at elevated temperatures.
Reduction: Involves hydrogen gas at high temperatures.
Substitution: Uses halogens such as chlorine or bromine at elevated temperatures.
Major Products:
Oxidation: Aluminum oxide (Al2O3) and boron oxide (B2O3).
Reduction: Aluminum (Al) and boron (B).
Substitution: Aluminum halides (e.g., AlCl3) and boron halides (e.g., BCl3).
Mecanismo De Acción
The mechanism of action of alumanylidyneborane involves its ability to form strong bonds with other elements, particularly through its boron component. This allows it to participate in various chemical reactions, such as oxidation and reduction. The molecular targets and pathways involved include the formation of stable boron-aluminum bonds, which contribute to its high thermal stability and resistance to wear .
Comparación Con Compuestos Similares
Magnesium diboride (MgB2): Similar structure and properties, used in superconductors.
Titanium diboride (TiB2): Known for its high hardness and used in cutting tools.
Zirconium diboride (ZrB2): High melting point and used in aerospace applications
Uniqueness: Alumanylidyneborane is unique due to its combination of high thermal stability, hardness, and resistance to wear. Its ability to form strong boron-aluminum bonds makes it particularly valuable in high-temperature and high-stress applications .
Propiedades
IUPAC Name |
alumanylidyneborane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.B |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJPURDPSZFLWGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B#[Al] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlB |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
37.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12041-50-8 |
Source


|
| Record name | Aluminum boride (AlB2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














